Glycylglycyl-L-glutamine is classified as a dipeptide. It consists of two glycine amino acids linked to an L-glutamine amino acid. The primary source for synthesizing this compound is L-glutamic acid, which is a common amino acid found in many proteins and is widely available in nature. The classification of this compound falls under the broader category of peptides, which are short chains of amino acids linked by peptide bonds.
The synthesis of glycylglycyl-L-glutamine can be accomplished through several methods. One notable method involves the acylation reaction of chloracetyl chloride with L-glutamic acid to produce N-chloracetyl-L-glutamic acid. This intermediate then reacts with ammonia to yield glycyl-L-glutamine monohydrate .
The molecular structure of glycylglycyl-L-glutamine can be described by its amino acid sequence and the arrangement of its constituent atoms. The compound features:
Glycylglycyl-L-glutamine can participate in various chemical reactions typical for peptides:
These reactions are essential for understanding both its stability in biological systems and its potential reactivity in synthetic applications.
The mechanism of action for glycylglycyl-L-glutamine primarily relates to its role as a substrate in metabolic pathways. It is involved in:
Glycylglycyl-L-glutamine exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
Glycylglycyl-L-glutamine has several scientific applications:
Glycylglycyl-L-glutamine (chemical formula: C₉H₁₆N₄O₅; molecular weight: 260.25 g/mol) is a linear tripeptide composed of two glycine residues N-terminally linked to L-glutamine [10]. Its IUPAC name is (2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid, reflecting its precise atomic connectivity and chiral centers [10]. The molecule features two amide peptide bonds: one connecting the two glycine residues (Gly-Gly), and another linking the second glycine to the α-amino group of L-glutamine (Gly-Gln). The glutamine moiety contributes a terminal carboxamide group (-CONH₂) on its side chain, which serves as a key functional element for molecular recognition and nitrogen donation in biochemical processes.
Stereochemically, the tripeptide contains a single chiral center at the alpha-carbon of the glutamine residue, which adopts the L-configuration consistent with mammalian proteinogenic amino acids [10]. This specific stereochemistry is crucial for biological activity, as evidenced by the differential interactions of stereoisomers with proteolytic enzymes and cellular receptors. The molecule exhibits zwitterionic character under physiological conditions, with three ionizable groups: the N-terminal amine (pKa ~8.2), the C-terminal carboxyl (pKa ~3.5), and the side-chain amide which remains largely uncharged but participates in hydrogen bonding networks. This ionization profile contributes to the molecule's hydrophilicity, evidenced by its aqueous solubility of 58.33 mg/mL (287.06 mM) [4].
Table 1: Molecular Characteristics of Glycylglycyl-L-glutamine
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₆N₄O₅ |
Molecular Weight | 260.25 g/mol |
CAS Number | 186787-32-6 |
IUPAC Name | (2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid |
SMILES Notation | NCC(=O)NCC(=O)NC@@HC(=O)O |
Chiral Centers | One (L-configuration at glutamine residue) |
Ionizable Groups | N-terminal amine (pKa≈8.2), C-terminal carboxyl (pKa≈3.5) |
Aqueous Solubility | 287.06 mM (25°C) |
The stability profile of glycylglycyl-L-glutamine under physiological conditions represents a significant advantage over monomeric L-glutamine, particularly in biological matrices and storage solutions. Unlike free glutamine, which undergoes rapid non-enzymatic degradation via deamination and cyclization to pyroglutamic acid and ammonia, the tripeptide structure demonstrates enhanced molecular integrity [6] [7]. This degradation resistance stems from the protection of the glutamine residue's α-amino group through peptide bond formation, which sterically hinders the cyclization pathway responsible for pyroglutamate formation.
The pH-rate profile follows pseudo-first-order kinetics, with maximum stability observed in the mildly acidic to neutral range (pH 5.5-6.5) [2]. Under these conditions, the peptide bonds remain relatively stable, while both acidic (pH <4) and alkaline (pH >8) environments accelerate hydrolytic cleavage. Specific acid-base catalysis significantly influences degradation rates, with hydroxide and hydronium ions catalyzing the hydrolysis of peptide bonds. The presence of certain anions, particularly phosphate and bicarbonate, further modulates degradation kinetics through nucleophilic catalysis and buffer-specific effects [6]. At physiological pH (7.4) and temperature (37°C), the tripeptide maintains substantial stability compared to monomeric glutamine, which has a half-life of only a few weeks in solution due to spontaneous decomposition.
Temperature profoundly impacts stability, with Arrhenius analysis revealing an activation energy of approximately 27.1 kcal/mol for related glutamine dipeptides at pH 6.0 [2]. This corresponds to a shelf-life (time to 90% remaining) of approximately 7.1 months at 40°C, extending to 5.3 years at 25°C for similar dipeptide structures. Ionic strength also modulates stability, with higher electrolyte concentrations generally accelerating degradation through charge screening effects that influence the protonation states of ionizable groups and transition state stabilization. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) may further influence stability through complexation with the peptide backbone or side-chain functional groups.
Table 2: Stability Comparison of Glutamine Compounds Under Physiological Conditions
Parameter | Glycylglycyl-L-glutamine | L-Glutamine Monomer | Alanyl-L-glutamine |
---|---|---|---|
Primary Degradation Pathways | Hydrolysis of peptide bonds | Cyclization to pyroglutamate, deamination | Hydrolysis, deamination |
pH of Maximum Stability | 5.5-6.5 (predicted) | 5.0-6.0 | 6.0 |
Half-life at 37°C (pH 7.4) | ~30 days (estimated) | ~7-14 days | ~60 days |
Activation Energy | Not reported (similar to 27.1 kcal/mol?) | 18-22 kcal/mol | 27.1 kcal/mol (pH 6.0) |
Shelf-life (90% remaining at 25°C) | >2 years (estimated) | <6 months | 5.3 years |
Anion Sensitivity | Moderate (phosphate catalysis) | High (bicarbonate, phosphate) | Moderate (phosphate catalysis) |
Glycylglycyl-L-glutamine exhibits distinct physicochemical and functional differences compared to both monomeric L-glutamine and shorter dipeptide analogs. Structurally, it differs from alanyl-L-glutamine (Ala-Gln, C₈H₁₅N₃O₄) by containing an additional glycine residue, resulting in greater molecular flexibility and altered hydrogen-bonding capacity [4] [10]. Unlike monomeric glutamine, which contains a free α-amino group susceptible to cyclization, the tripeptide protects the glutamine residue within its sequence, significantly enhancing its stability in aqueous environments as previously discussed. This structural configuration allows glycylglycyl-L-glutamine to serve as a stable delivery vehicle for glutamine in biological systems without the rapid degradation characteristic of the free amino acid.
Degradation kinetics studies reveal that glutamine-containing peptides follow a distinct stability hierarchy based on their N-terminal amino acid residues. For dipeptides, the degradation rate decreases in the order: glycyl-L-glutamine (Gly-Gln) > alanyl-L-glutamine (Ala-Gln) > leucyl-L-glutamine (Leu-Gln) > valyl-L-glutamine (Val-Gln) > isoleucyl-L-glutamine (Ile-Gln) [2]. This sequence-dependent stability suggests that steric hindrance from bulkier N-terminal residues protects the peptide bond from hydrolytic attack. As a tripeptide, glycylglycyl-L-glutamine likely exhibits intermediate stability between glycylglutamine and alanylglutamine due to the presence of two glycine residues providing minimal steric protection, though specific kinetic data was not found in the search results.
Functionally, glycylglycyl-L-glutamine shares the metabolic advantages of glutamine dipeptides. Like alanyl-glutamine, it can be efficiently hydrolyzed by tissue and plasma peptidases to release free glutamine, serving as a bioavailable source of this conditionally essential amino acid [3]. Comparative studies in parenteral nutrition demonstrate that glutamine-containing peptides (including di- and tripeptides) increase serum glutamine concentrations and enhance glutamine uptake by skeletal muscle similarly to free glutamine supplementation [3]. Furthermore, these peptides produce comparable trophic effects on intestinal mucosa, including increased mucosal thickness and villus area, indicating similar bioactivity at the tissue level.
The tripeptide structure may confer unique transport advantages. While dipeptides like alanyl-glutamine primarily utilize the PepT1 transporter in the intestine, tripeptides can exploit both peptide transporters and possibly distinct absorption pathways. This molecular characteristic potentially enhances cellular uptake efficiency in certain tissues, though direct comparative data was not found in the provided search results. Additionally, glycylglycyl-L-glutamine has been identified as an enzymatic cleavage product of β-endorphin, functioning as an endogenous antagonist of beta-endorphin(1-31) in neurological systems [4]. This neuroregulatory role represents a specialized function not shared by monomeric glutamine or simpler dipeptides like alanyl-glutamine.
Table 3: Structural and Functional Comparison of Glutamine Compounds
Characteristic | Glycylglycyl-L-glutamine | L-Glutamine Monomer | Alanyl-L-glutamine |
---|---|---|---|
Molecular Weight | 260.25 g/mol | 146.15 g/mol | 217.22 g/mol |
Glutamine Equivalent (wt%) | ~41% | 100% | ~78% |
Peptide Bonds | Two | None | One |
Degradation Products | Glycylglycine + glutamine; glycine + glycylglutamine | Pyroglutamate + ammonia | Alanine + glutamine |
Transport Mechanisms | Multiple peptide transporters | System N transporters, ASC, L | PepT1/2 transporters |
Specialized Functions | β-endorphin antagonist, neuropeptide | Primary nitrogen carrier | Clinical nutrition staple |
Steric Protection | Moderate (N-terminal glycines) | None | High (alanine methyl group) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7